2-Fluorophenylboronic acid

概要

説明

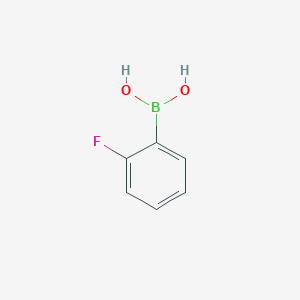

2-Fluorophenylboronic acid (C₆H₆BFO₂, CAS 1993-03-9) is a fluorinated arylboronic acid characterized by a boron atom attached to a benzene ring substituted with a fluorine atom at the ortho position. Its molecular structure has been extensively studied using DFT, FT-Raman, FT-IR, and NMR techniques, revealing distinct vibrational modes and electronic properties due to the electron-withdrawing fluorine substituent . This compound is widely used in Suzuki–Miyaura cross-coupling reactions for synthesizing biaryl compounds and in biomedical applications, such as glycoprotein detection via surface-enhanced Raman spectroscopy (SERS) .

準備方法

Synthetic Routes and Reaction Conditions: 2-Fluorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions or direct borylation of fluorobenzene derivatives using transition metal catalysts. These methods are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

化学反応の分析

Types of Reactions: 2-Fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: It can be oxidized to form phenols or quinones under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Various substituted phenylboronic acids.

科学的研究の応用

Organic Synthesis

2-Fluorophenylboronic acid is primarily employed as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. Its electron-withdrawing fluorine atom enhances the reactivity of the boronic acid, allowing for efficient coupling with aryl halides and other electrophiles.

Key Applications:

- Suzuki Coupling Reactions: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

- Diastereoselective Synthesis: Facilitates the creation of trisubstituted allylic alcohols through rhodium-catalyzed reactions .

Pharmaceutical Development

The incorporation of fluorine into drug candidates is known to improve their pharmacological properties. This compound has been instrumental in the development of various therapeutic agents, particularly in targeting cancer and other diseases.

Case Studies:

- Targeted Cancer Therapies: Research indicates that compounds containing this compound can form stable complexes with biomolecules, enhancing drug efficacy against specific cancer types .

- Antimicrobial Activity: Bichalcophene derivatives containing fluorinated phenyl groups have shown promising antibacterial activity against strains like Staphylococcus aureus, highlighting the potential of fluorinated compounds in developing new antibiotics .

Material Science

In material science, this compound is used to create advanced materials with unique properties suitable for various applications.

Applications:

- Polymer Electrolytes: It serves as a precursor for phenylboronic catechol esters, which act as anion receptors in polymer electrolytes .

- Nanomaterials: The compound's unique electronic properties make it suitable for developing nanomaterials used in electronics and coatings.

Bioconjugation Techniques

The compound is also utilized in bioconjugation methods to attach biomolecules to surfaces or other molecules, facilitating the development of biosensors and diagnostic tools.

Research Insights:

- Biosensor Development: The ability of this compound to form stable complexes enhances the sensitivity and specificity of biosensors designed for detecting biological markers .

Spectroscopic Studies

Recent studies have employed spectroscopic techniques such as FT-IR and Raman spectroscopy to analyze the conformational properties of this compound. These studies help elucidate its interactions at a molecular level, providing insights into its reactivity and stability .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | Efficient formation of carbon-carbon bonds |

| Pharmaceutical Development | Targeted Cancer Therapies | Enhanced drug efficacy |

| Material Science | Polymer Electrolytes | Development of advanced materials |

| Bioconjugation | Biosensor Development | Improved sensitivity and specificity |

| Spectroscopic Analysis | Conformational Studies | Insights into molecular interactions |

作用機序

The primary mechanism of action of 2-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation and reductive elimination steps to form the desired biaryl product. The fluorine atom’s electron-withdrawing effect enhances the reactivity of the boronic acid, making it a more efficient coupling partner .

類似化合物との比較

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

2-Fluorophenylboronic acid exhibits higher reactivity than non-fluorinated phenylboronic acid in nickel-catalyzed cross-coupling reactions. Competition experiments (Table 1) show that electron-poor arylboronic acids, including this compound, undergo transmetalation faster due to enhanced electrophilicity at the boron center. For instance, in reactions with 4-methoxyphenyl tosylate, this compound produced 2-fluoro-4’-methoxybiphenyl as the major product (96% selectivity) compared to phenylboronic acid (4% selectivity) .

Table 1: Reactivity in Ni-Catalyzed Cross-Coupling Reactions

| Boronic Acid | Relative Reactivity (vs. Phenylboronic Acid) | Major Product Selectivity |

|---|---|---|

| Phenylboronic acid | 1.0 | 4% |

| This compound | 3.2 | 96% |

| 2,4-Difluorophenylboronic acid | 4.5 | >99% |

| 2-Trifluoromethylphenylboronic acid | 1.8 | 85% |

The enhanced reactivity of this compound is attributed to fluorine’s electron-withdrawing effect, which lowers the pKa of the boronic acid (increasing Lewis acidity) and accelerates transmetalation. However, steric hindrance in bulkier derivatives (e.g., 2-trifluoromethylphenylboronic acid) reduces reactivity .

Electronic and Structural Effects

Fluorine substitution significantly impacts the electronic structure and tautomeric equilibria of boronic acids. DFT studies indicate that ortho-fluorine increases the stability of the boroxine form (trigonal boron) over the boronate ester (tetrahedral boron) in aqueous media. For example, this compound forms a more stable boroxine structure than its para-fluoro counterpart due to intramolecular hydrogen bonding between fluorine and hydroxyl groups .

Key Structural Comparisons:

- This compound : Forms stable boroxine in water (40% acetonitrile), pKa ≈ 8.2 .

- 4-Fluorophenylboronic acid : Prefers the boronate ester form due to weaker intramolecular interactions, pKa ≈ 8.5 .

- 2-Hydroxyphenylboronic acid: Exhibits keto-enol tautomerism, with the enol form stabilized by hydrogen bonding (pKa ≈ 7.1) .

Table 2: Kinase Inhibition Activity

| Compound | Pim-1 IC₅₀ (µM) | CLK1 IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 2-Fluorophenyl derivative | 1.2 | 0.9 | High |

| Phenylboronic acid derivative | >10 | >10 | Low |

In biosensing, this compound demonstrates preferential binding to sialic acid (Neu5Ac) over dopamine due to fluorine’s modulation of boronic acid-diol binding kinetics. This property enables its use in electrochemical sensors for Neu5Ac detection with a limit of detection (LOD) of 28.5 µM .

Stability and Binding in Aqueous Media

The stability of boronate esters varies with substituent position. This compound forms less stable esters with diols (e.g., dopamine) compared to 3- or 4-fluoro isomers, as shown in pinanediol binding studies. However, its esters with cis-diols like Neu5Ac are more stable due to optimized geometry .

生物活性

2-Fluorophenylboronic acid (CAS Number: 1993-03-9) is a boronic acid derivative that exhibits significant biological activity, making it a valuable compound in medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, leading to diverse applications, particularly in drug development and biochemical research.

- Molecular Formula : C₆H₆BFO₂

- Molecular Weight : 139.92 g/mol

- Melting Point : 101-110 °C

- Density : 1.3 g/cm³

- Boiling Point : 267.8 °C at 760 mmHg

These properties facilitate its use in various chemical reactions and biological applications.

This compound acts primarily through its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property is exploited in the development of enzyme inhibitors and in the design of biosensors. The fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.

Enzyme Inhibition

Research has shown that this compound can inhibit various enzymes, including serine proteases and glycosidases. For instance, it has been utilized as a reversible inhibitor for certain glycosidases involved in carbohydrate metabolism, which may have implications for diabetes treatment .

Antitumor Activity

Recent studies indicate that derivatives of this compound exhibit antitumor properties. For example, compounds synthesized from this boronic acid have shown effectiveness against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study 1: Anticancer Properties

A study published in Nature Communications demonstrated that a derivative of this compound could inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The compound was found to induce significant apoptosis in vitro, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

In another study, researchers investigated the inhibitory effects of this compound on human α-glucosidase. The findings revealed that this compound could effectively reduce enzyme activity, suggesting its potential use in managing postprandial blood glucose levels in diabetic patients .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Nature Communications (2024) | Anticancer Activity | Induced apoptosis in breast cancer cells; inhibited cell proliferation. |

| Journal of Medicinal Chemistry (2023) | Enzyme Inhibition | Significant inhibition of α-glucosidase; potential for diabetes management. |

| Bioorganic & Medicinal Chemistry Letters (2003) | Synthesis Applications | Effective in Suzuki-Miyaura cross-coupling reactions; versatile synthetic utility. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-fluorophenylboronic acid?

this compound (CAS 1993-03-9) is typically synthesized via palladium-catalyzed cross-coupling reactions or direct boronation of fluorinated aromatic precursors. Characterization involves:

- Nuclear Magnetic Resonance (NMR) : , , and NMR (e.g., benzene-d or CDCN solutions) to confirm boronic acid functionality and fluorine substitution patterns .

- Infrared (IR) Spectroscopy : Peaks near 1,320–1,400 cm indicate B–O and B–C vibrations, while fluorine-related stretches appear at ~1,100 cm .

- Elemental Analysis : Confirms molecular formula (CHBFO) and purity (≥98%) .

Q. How should researchers handle this compound to ensure safety and stability?

- Storage : Keep in sealed containers at 2–8°C to prevent hydrolysis or oxidation .

- Safety Protocols : Use PPE (gloves, goggles, lab coats) due to risks of skin/eye irritation. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

- Disposal : Treat as hazardous waste via certified facilities to avoid environmental release .

Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?

As an electron-deficient arylboronic acid, it facilitates coupling with aryl halides/triflates via Pd catalysts. Key considerations:

- Reactivity : Electron-withdrawing fluorine enhances transmetalation rates compared to phenylboronic acid, improving yields in biaryl synthesis .

- Solvent Systems : Use THF/HO or DMF with bases like NaCO to stabilize the boronate intermediate .

Advanced Research Questions

Q. How do intramolecular interactions influence the conformational stability of this compound?

Computational (HF/6-31G(d,p), B3LYP) and experimental (IR, NMR) studies reveal:

- Hydrogen Bonding : A six-membered ring forms via F∙∙∙HO interaction, stabilizing the planar conformation despite weak n→p orbital overlap .

- Lack of J Coupling : Absence of – coupling in NMR supports minimal n→p interaction, contrasting stronger donors like sulfur .

Q. Why does this compound exhibit higher reactivity in cross-coupling than electron-neutral analogs?

- Electronic Effects : Fluorine’s electron-withdrawing nature lowers the boronate’s LUMO, accelerating transmetalation with Pd intermediates .

- Steric Factors : Ortho-fluorine minimally hinders the boron center compared to bulkier groups (e.g., CF), favoring catalytic turnover .

Q. Can this compound be used as a 19F^{19}\text{F}19F MRI probe for hydrogen peroxide detection?

Yes. Upon reaction with HO, it oxidizes to 2-fluorophenol, inducing a 31 ppm chemical shift detectable via MRI. Methodology:

- Probe Design : Dissolve in PBS (pH 7.4) and monitor signal changes post-HO exposure .

- Imaging : Use chemical-shift-selective MRI to map HO distribution in biological samples .

Q. What challenges arise in allylation reactions using this compound MIDA esters?

- Steric Hindrance : Ortho-fluorine can reduce allylation yields. Mitigate by optimizing Pd catalysts (e.g., Pd(PPh)) and reaction temperatures .

- Purification : Use silica gel chromatography to isolate allylated products (e.g., 2-allylfluorobenzene) with >80% yield .

Q. How can computational methods resolve contradictions in experimental data on boron-fluorine interactions?

特性

IUPAC Name |

(2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSLIRFWJPOENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941836 | |

| Record name | (2-Fluorophenyl)boronato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993-03-9 | |

| Record name | (2-Fluorophenyl)boronato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。